molecular formula C24H20N2O3S B11644492 (2E)-3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1-(4-hydroxyphenyl)prop-2-en-1-one

(2E)-3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B11644492
M. Wt: 416.5 g/mol
InChI Key: JSUSZTQAHMZNSZ-WUXMJOGZSA-N
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Description

(2E)-3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1-(4-hydroxyphenyl)prop-2-en-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole moiety, a methoxyphenyl group, and a hydroxyphenyl group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1-(4-hydroxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole derivative, followed by the introduction of the methoxyphenyl and hydroxyphenyl groups through various coupling reactions. Common reagents used in these reactions include base catalysts, solvents like dimethyl sulfoxide (DMSO), and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1-(4-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and acetonitrile. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1-(4-hydroxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or activator. Its unique structure allows it to interact with various biological targets, making it a valuable tool for studying biochemical pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2E)-3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1-(4-hydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzyme active sites, inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with similar benzimidazole structures, such as albendazole and mebendazole, are known for their antiparasitic properties.

    Methoxyphenyl compounds: Compounds like vanillin and anisole share the methoxyphenyl group and are used in flavoring and fragrance industries.

    Hydroxyphenyl compounds: Compounds such as tyrosol and hydroxytyrosol, found in olive oil, are known for their antioxidant properties.

Uniqueness

What sets (2E)-3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1-(4-hydroxyphenyl)prop-2-en-1-one apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C24H20N2O3S

Molecular Weight

416.5 g/mol

IUPAC Name

(E)-3-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C24H20N2O3S/c1-29-23-13-7-16(6-12-22(28)17-8-10-19(27)11-9-17)14-18(23)15-30-24-25-20-4-2-3-5-21(20)26-24/h2-14,27H,15H2,1H3,(H,25,26)/b12-6+

InChI Key

JSUSZTQAHMZNSZ-WUXMJOGZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O)CSC3=NC4=CC=CC=C4N3

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)CSC3=NC4=CC=CC=C4N3

Origin of Product

United States

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